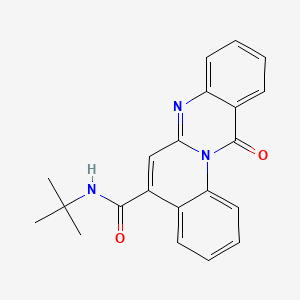
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a quinoline ring and a carboxamide group. The presence of the N-(1,1-dimethylethyl) and 12-oxo groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Fusion with Quinoline Ring: The quinazoline core is then fused with a quinoline ring through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the fused ring system with an appropriate amine under dehydrating conditions.
Addition of N-(1,1-dimethylethyl) Group: The N-(1,1-dimethylethyl) group is added through an alkylation reaction using tert-butyl bromide.
Oxidation to Form 12-oxo Group: The final step involves the oxidation of the compound to introduce the 12-oxo group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 12-oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the 12-oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the carboxamide group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various substituted functional groups at the carboxamide position.
Applications De Recherche Scientifique
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the quinazoline and quinoline rings allows it to bind to these targets, potentially inhibiting their activity. The carboxamide and 12-oxo groups may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but lacking the fused quinoline ring and additional functional groups.
Quinoline: Another simpler compound with a single ring structure.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring systems.
Uniqueness
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- is unique due to its complex fused ring system and the presence of multiple functional groups
Propriétés
Numéro CAS |
137522-67-9 |
|---|---|
Formule moléculaire |
C21H19N3O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-tert-butyl-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-21(2,3)23-19(25)15-12-18-22-16-10-6-4-9-14(16)20(26)24(18)17-11-7-5-8-13(15)17/h4-12H,1-3H3,(H,23,25) |
Clé InChI |
QEMQZYULTBPHRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















